molecular formula C17H22O5 B1314627 Ethyl 2-(2-acetyl-5-((3-methylbut-2-en-1-yl)oxy)phenoxy)acetate CAS No. 64506-46-3

Ethyl 2-(2-acetyl-5-((3-methylbut-2-en-1-yl)oxy)phenoxy)acetate

Cat. No. B1314627
CAS RN: 64506-46-3
M. Wt: 306.4 g/mol
InChI Key: JSTNTJMMYLABFH-UHFFFAOYSA-N
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Description

Ethyl 2-(2-acetyl-5-((3-methylbut-2-en-1-yl)oxy)phenoxy)acetate (E2A5MBOA) is a synthetic compound that has been used in a variety of scientific research applications. It is an acyloxy derivative of phenoxyacetic acid, a naturally occurring compound found in plants and other organisms. E2A5MBOA has a wide range of biological activities, and has been studied for its potential applications in a variety of areas, including drug development, biochemistry, and physiology.

Scientific Research Applications

  • Synthesis and Characterization of Oxadiazole Derivatives :

    • The compound has been used as a precursor for synthesizing various 1, 3, 4-oxadiazole derivatives. These derivatives have been characterized and evaluated for their analgesic and anti-inflammatory activities in rodents. Some specific derivatives have shown potent analgesic and anti-inflammatory effects (Dewangan et al., 2015).
  • Reagent for Nucleophilic Side Chains of Proteins :

    • A compound structurally related to ethyl 2-(2-acetyl-5-((3-methylbut-2-en-1-yl)oxy)phenoxy)acetate has been used as a reagent for nucleophilic side chains of proteins. It's been converted to keto ketenimine and used as a spectrophotometric probe for imidazole, lysine, cysteine, and tyrosine residues under appropriate conditions (Llamas et al., 1986).
  • Favorskii-Type Rearrangement in Organic Synthesis :

    • A Favorskii-type rearrangement involving ethyl (diethoxyphosphinyl)acetate or its derivatives was utilized for the synthesis of important intermediates in natural product synthesis (Sakai et al., 1987).
  • Catalytic Activity in Lignin Acetylation :

    • An ionic liquid closely related to the compound has been used to catalyze the acetylation and deacetylation of lignin, showing selectivity towards different types of hydroxyl groups (Suzuki et al., 2018).
  • Characterization of Substituted Aryl Meroterpenoids :

    • Related structures have been derived from red seaweed and characterized for their potential as antioxidants. These compounds have shown promising activities and were analyzed for their structure-activity relationship (Chakraborty et al., 2016).
  • Biocidal Activities of Metal Complexes :

    • Related compounds have been used to prepare metal complexes, which were then characterized and screened for their antimicrobial activity against various microorganisms (Modhavadiya).
  • Memory Enhancement in Mice :

    • Derivatives of the compound were synthesized and tested for their effects on memory ability in mice, showing significant results (Li Ming-zhu, 2010).
  • Inhibition Efficiencies of Quinoxalines as Corrosion Inhibitors :

    • The compound's derivatives were examined as corrosion inhibitors for copper in nitric acid media. Quantum chemical calculations were performed to determine the relationship between the molecular structure and inhibition efficiency (Zarrouk et al., 2014).
  • Crystal Structure Analysis :

    • The crystal structure of a related compound was determined, adding valuable information for structural analysis and drug design (Li et al., 2015).

properties

IUPAC Name

ethyl 2-[2-acetyl-5-(3-methylbut-2-enoxy)phenoxy]acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22O5/c1-5-20-17(19)11-22-16-10-14(21-9-8-12(2)3)6-7-15(16)13(4)18/h6-8,10H,5,9,11H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JSTNTJMMYLABFH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)COC1=C(C=CC(=C1)OCC=C(C)C)C(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50544843
Record name Ethyl {2-acetyl-5-[(3-methylbut-2-en-1-yl)oxy]phenoxy}acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50544843
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

306.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 2-(2-acetyl-5-((3-methylbut-2-en-1-yl)oxy)phenoxy)acetate

CAS RN

64506-46-3
Record name Ethyl {2-acetyl-5-[(3-methylbut-2-en-1-yl)oxy]phenoxy}acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50544843
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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